molecular formula C9H18ClNO3 B2804549 Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride CAS No. 2225142-30-1

Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride

Cat. No. B2804549
CAS RN: 2225142-30-1
M. Wt: 223.7
InChI Key: CINDJEQPBOVODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is a solid substance and its molecular weight is 193.67 . This compound is an analog of Methylphenidate, a central nervous system (CNS) stimulant .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Mechanism of Action

Target of Action

Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride is an analog of Methylphenidate , a central nervous system (CNS) stimulant

Mode of Action

Given its structural similarity to methylphenidate , it may interact with its targets in a similar manner. Methylphenidate primarily inhibits the reuptake of dopamine and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing neurotransmission.

Result of Action

If it acts similarly to methylphenidate , it may enhance neurotransmission in the CNS, potentially leading to increased attention and decreased impulsivity and hyperactivity in certain behavioral disorders.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride in lab experiments is its potent and selective effects on specific neurotransmitter systems. This makes it a valuable tool for studying the role of these systems in various physiological and pathological processes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride. One area of interest is the development of new drugs based on this compound for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is the further elucidation of its mechanism of action and the identification of potential new targets for therapeutic intervention. Additionally, there is a need for further research to optimize the synthesis method of this compound and to develop more efficient and scalable methods for its production.

Synthesis Methods

Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of piperidine with methyl 2-bromoacetate in the presence of a base to yield methyl 2-(piperidin-3-yl)acetate. This intermediate is then reacted with sodium hydride and methyl iodide to give the final product, this compound.

Scientific Research Applications

Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 2-(piperidin-3-ylmethoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-3-2-4-10-5-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINDJEQPBOVODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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